molecular formula C12H18BrNO3S B13222397 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B13222397
M. Wt: 336.25 g/mol
InChI Key: XVFMODXEAUEWJG-UHFFFAOYSA-N
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Description

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a bromo group, a hydroxyethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The hydroxyethyl group is introduced through a subsequent reaction, which may involve the use of ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: De-brominated benzene sulfonamide derivatives.

    Substitution: Various substituted benzene sulfonamide derivatives.

Scientific Research Applications

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved in its action can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-(1-hydroxyethyl)phenol: A related compound with similar functional groups but lacking the sulfonamide moiety.

    4-bromophenol: A simpler compound with a bromo and hydroxy group on the benzene ring.

Uniqueness

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8,12,15H,3-4,9H2,1-2H3

InChI Key

XVFMODXEAUEWJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(CBr)O

Origin of Product

United States

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